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Compound of Interest

Compound Name: S-Adenosyl-L-methionine tosylate

Cat. No.: B15564643 Get Quote

Introduction

S-Adenosyl-L-methionine (SAMe), a naturally occurring molecule synthesized from methionine

and ATP, is the principal methyl donor for a vast array of biological reactions, including the

methylation of DNA, RNA, and proteins.[1][2] It serves as a critical link between three major

metabolic pathways: transmethylation, polyamine synthesis, and transsulfuration.[3]

Dysregulation of SAMe metabolism is frequently observed in various cancers, often leading to

genomic instability and altered gene expression that promotes tumor progression.[4][5]

Consequently, SAMe tosylate, a stable salt form of SAMe, has emerged as a compound of

interest in oncology research for its potential anti-cancer properties. It has been shown to exert

anti-proliferative, pro-apoptotic, and anti-metastatic effects across a range of human cancer cell

lines.[6][7]

Mechanism of Action

SAMe's anti-tumor effects are multifaceted, stemming from its central role in cellular

metabolism.[4] Its mechanisms include:

Epigenetic Regulation: As the primary methyl donor, SAMe can restore normal DNA

methylation patterns. In many cancers, tumor suppressor genes are silenced by

hypermethylation, while oncogenes may be activated by hypomethylation. SAMe treatment

can remethylate and silence the promoters of oncogenes and genes involved in metastasis,

such as uPA and MMP-2.[3][4][5]
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Induction of Apoptosis: SAMe has been shown to be pro-apoptotic in various cancer cells,

including liver and breast cancer.[1][8] This can be achieved through the modulation of

apoptosis-related proteins, such as increasing the expression of pro-apoptotic Bcl-x(S) and

down-regulating anti-apoptotic proteins like Bcl-2 and Mcl-1.[1][9] It can also induce

apoptosis through caspase activation.[2][4]

Cell Cycle Arrest: Treatment with SAMe can halt the proliferation of cancer cells by inducing

cell cycle arrest, primarily at the G0/G1 or S phase.[9][10][11] This is often accompanied by

the downregulation of key cell cycle proteins, such as cyclins D1, E1, and B1.[6]

Inhibition of Metastasis: SAMe has demonstrated anti-metastatic properties by inhibiting the

migration and invasion of cancer cells.[7][12] This is partly achieved by epigenetically

regulating genes responsible for these processes.[12]

Modulation of Signaling Pathways: SAMe influences multiple signaling pathways critical for

cancer cell growth and survival. It has been shown to suppress the JAK2/STAT3 pathway in

gallbladder cancer and modulate AKT, β-catenin, and SMAD pathways in head and neck

cancer.[7][9]

Applications in Cancer Cell Lines

SAMe tosylate has been investigated in a variety of cancer cell lines, demonstrating a broad

spectrum of anti-cancer activity. Its effects are often dose- and time-dependent.
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Cancer Type Cell Line(s)
Concentratio

n
Duration

Observed

Effects
Reference(s)

Head & Neck

Squamous

Cell

Carcinoma

(HNSCC)

Cal-33, JHU-

SCC-011
300 µM 24 - 48 h

Induces cell

cycle arrest;

decreases

migration and

invasion;

downregulate

s cyclins B1,

D1, E1.

[6][7]

Gallbladder

Carcinoma

GBC-SD,

SGC-996

Dose-

dependent
-

Inhibits

growth and

proliferation;

induces

apoptosis

and G0/G1

cell cycle

arrest;

downregulate

s p-JAK2, p-

STAT3, Mcl-

1, Bcl-XL.

[9][13]

Hepatocellula

r Carcinoma

(HCC)

HepG2,

HuH7
- -

Inhibits cell

proliferation

and induces

apoptosis.

[8]

Hepatocellula

r Carcinoma

(HCC)

HepG2 - -

Diminishes

cell

proliferation;

induces S

phase cell

cycle arrest.

[11]

Breast

Cancer

MCF-7 - - Induces

apoptosis

through

[8]
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modulation of

specific

microRNAs.

Colon Cancer
HT-29,

SW480

0.5 - 1

mmol/L
48 h

Alters DNA

methylation

and gene

expression

related to

tumor

progression.

[14]

Colon Cancer
uL3ΔHCT

116p53−/−
- -

Overcomes

drug

resistance;

causes S

phase cell

cycle arrest

and induces

apoptosis.

[2]

Prostate

Cancer
PC-3 - -

Inhibits

growth;

suppresses

expression of

uPA and

MMP-2 via

methylation.

[3][8]

Osteosarcom

a
LM-7, MG-63 - -

Inhibits

growth.
[8]
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General workflow for studying SAMe effects in cancer cells.

Signaling Pathways Modulated by SAMe
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Key signaling pathways modulated by SAMe in cancer cells.

Experimental Protocols
These protocols provide a framework for investigating the effects of SAMe tosylate on cancer

cell lines. Researchers should optimize parameters such as cell seeding density, drug

concentrations, and incubation times for their specific cell line and experimental goals.

Cell Viability and Proliferation Assay (SRB Assay)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of

compounds on cancer cells.[14]

Materials:

Cancer cell line of interest
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Complete culture medium

96-well plates

S-Adenosyl-L-methionine (SAMe) tosylate

Trichloroacetic acid (TCA), cold

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

Tris base solution (10 mM, unbuffered)

Acetic acid (1% v/v)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of complete culture medium.

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

Prepare serial dilutions of SAMe tosylate in culture medium.

Replace the medium with 100 µL of medium containing various concentrations of SAMe

tosylate. Include vehicle-treated (control) wells.

Incubate for the desired time (e.g., 48 hours).

Fix the cells by gently adding 50 µL of cold TCA to each well and incubate for 1 hour at

4°C.

Wash the plates five times with tap water and allow them to air-dry completely.

Add 50 µL of SRB solution to each well and incubate at room temperature for 15-30

minutes.
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Remove the unbound dye by washing the plates four times with 1% acetic acid. Allow

plates to air-dry.

Add 150 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to

dissolve the protein-bound dye.

Measure the absorbance at 510 nm using a microplate reader.

Calculate the percentage of cell viability relative to the control and determine the IC₅₀

value.

Apoptosis Assay (Hoechst Staining)
This protocol is used to visualize nuclear changes characteristic of apoptosis, such as

chromatin condensation and nuclear fragmentation.[9][13]

Materials:

Cells cultured on glass coverslips in 6-well plates

SAMe tosylate

Phosphate-buffered saline (PBS)

Paraformaldehyde (PFA) solution (4% in PBS)

Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS)

Mounting medium

Fluorescence microscope

Procedure:

Seed cells on sterile glass coverslips placed in 6-well plates and allow them to attach

overnight.

Treat cells with the desired concentrations of SAMe tosylate for the appropriate duration

(e.g., 24 or 48 hours).
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Wash the cells twice with PBS.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash the cells twice with PBS.

Stain the cells by incubating with Hoechst 33342 solution for 10-15 minutes at room

temperature in the dark.

Wash the cells three times with PBS.

Mount the coverslips onto glass slides using mounting medium.

Visualize the cells under a fluorescence microscope using a UV excitation filter. Apoptotic

cells will display condensed or fragmented nuclei with bright blue fluorescence, whereas

normal cells will have uniformly stained, larger nuclei.

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the distribution of cells in different phases of the

cell cycle (G0/G1, S, G2/M).[11][15]

Materials:

Cells cultured in 6-well plates

SAMe tosylate

PBS

Trypsin-EDTA

Cold 70% ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:
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Seed cells in 6-well plates and treat with SAMe tosylate as described previously.

Harvest the cells (including floating cells in the medium) by trypsinization and

centrifugation (e.g., 300 x g for 5 minutes).

Wash the cell pellet once with cold PBS.

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently

vortexing. Incubate at -20°C for at least 2 hours (or overnight).

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at

room temperature in the dark.

Analyze the samples using a flow cytometer. The DNA content will be used to quantify the

percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
This protocol is for detecting changes in the expression levels of specific proteins involved in

pathways affected by SAMe.[7][9]

Materials:

Cells cultured in 60mm or 100mm dishes

SAMe tosylate

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels, running buffer, and transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., against p-JAK2, p-STAT3, Cyclin D1, Bcl-2, β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Treat cells with SAMe tosylate, then wash with cold PBS.

Lyse the cells on ice using lysis buffer. Scrape and collect the lysate.

Clarify the lysate by centrifugation at 4°C.

Determine the protein concentration of the supernatant using a BCA assay.

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at

4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Add ECL substrate and detect the signal using an imaging system.

Quantify band intensity and normalize to a loading control like β-actin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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